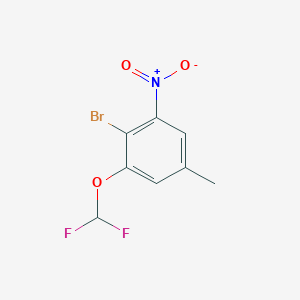

4-Bromo-3-difluoromethoxy-5-nitrotoluene

Description

Properties

IUPAC Name |

2-bromo-1-(difluoromethoxy)-5-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-2-5(12(13)14)7(9)6(3-4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMKJHCMPXMYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-Bromo-3-difluoromethoxy-5-nitrotoluene typically follows a sequential approach:

- Starting material: A suitably substituted toluene derivative.

- Stepwise functionalization: Introduction of bromine, nitro, and difluoromethoxy groups via controlled electrophilic aromatic substitution or nucleophilic substitution reactions.

- Purification: Distillation, crystallization, or chromatographic techniques to isolate the target compound with high purity.

The difluoromethoxy group (-OCF2H) is a relatively uncommon substituent, often introduced via specific fluorination reactions or from difluoromethoxy precursors.

Bromination of Fluorinated Toluene Derivatives

One key step is the bromination of fluorinated toluene intermediates, which is closely related to the preparation of 3-bromo-4-fluorotoluene, a structurally similar compound. According to patent CA1144947A, bromination is effectively carried out by adding a bromine solution in glacial acetic acid rapidly to a mixture of glacial acetic acid, fluorotoluene, and catalysts at controlled temperature. This method minimizes the formation of dibromo by-products and achieves relevant conversion within 3 to 8 hours. The reaction mixture is then worked up by vacuum distillation to separate the desired monobromo product.

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Solvent | Glacial acetic acid | Provides acidic medium for bromination |

| Bromine addition | Rapid, all at once | Limits dibromo formation (<2%) |

| Temperature | Initially low (-15°C), then raised to ~10°C | Controls reaction rate and selectivity |

| Reaction time | 3-8 hours | Sufficient for conversion |

| Work-up | Vacuum distillation | Prevents decomposition |

This bromination methodology can be adapted for the bromination of difluoromethoxy-substituted toluenes, ensuring selective monobromination at the desired aromatic position.

Introduction of the Difluoromethoxy Group

The difluoromethoxy substituent is generally introduced via nucleophilic substitution reactions where a suitable leaving group (e.g., halide or hydroxyl) on the aromatic ring is replaced by the difluoromethoxy moiety. While direct literature on this compound is scarce, analogous methods involve:

- Using difluoromethoxy reagents such as difluoromethyl hypofluorite or difluoromethoxy anions generated in situ.

- Employing polar aprotic solvents like N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF) to facilitate nucleophilic substitution.

The use of NMP as a solvent is highlighted in cyanation reactions of fluoronitroanilines, which suggests its suitability for nucleophilic aromatic substitutions involving fluorinated intermediates.

Nitration of Bromodifluoromethoxy Toluene

Nitration is typically performed using mixed acid systems (nitric acid and sulfuric acid) at controlled temperatures to introduce the nitro group selectively without over-nitration or decomposition. For related compounds such as 4-bromo-5-nitrophthalonitrile, nitration is carried out at 45-50 °C in concentrated sulfuric acid solutions, followed by amidation and dehydration steps to yield high-purity products.

Key parameters for nitration include:

| Parameter | Condition | Notes |

|---|---|---|

| Nitrating agent | Nitric acid + sulfuric acid | Mixed acid system for electrophilic substitution |

| Temperature | 45-50 °C | Controls regioselectivity and yield |

| Reaction time | 1.5-2 hours | Sufficient for complete nitration |

| Work-up | Quenching and extraction | Removes acid and by-products |

This nitration approach is adaptable for bromodifluoromethoxy toluene intermediates to yield the nitro-substituted final product.

Summary of a Representative Multi-Step Synthesis

Based on the above methods, a plausible synthetic route for this compound is as follows:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine in glacial acetic acid, rapid addition, 3-8 h, 0-10 °C | Selective bromination of fluorotoluene derivative |

| 2 | Difluoromethoxy introduction | Nucleophilic substitution with difluoromethoxy source in NMP or DMF, elevated temperature | Installation of difluoromethoxy group on aromatic ring |

| 3 | Nitration | HNO3/H2SO4 mixed acid, 45-50 °C, 1.5-2 h | Introduction of nitro group at desired position |

| 4 | Purification | Vacuum distillation or crystallization | Isolation of pure this compound |

Research Findings and Yield Data

While direct yield data for this compound is limited, analogous compounds provide useful benchmarks:

The yields depend strongly on reaction conditions, reagent purity, and work-up efficiency. The use of aprotic polar solvents and controlled temperature regimes enhances selectivity and reduces by-products.

Analytical Techniques for Verification

Purity and structure confirmation of this compound are typically performed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR to confirm aromatic substitution pattern and fluorine environment.

- Infrared (IR) Spectroscopy: Identification of nitro and methoxy functional groups.

- Mass Spectrometry (MS): Molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC): Purity assessment.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution reactions facilitated by the electron-withdrawing nitro group, which activates the aromatic ring. Common nucleophiles include alkoxides, amines, and thiols.

Key Reaction Data

| Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | NaOCH₃ in DMF, 80°C, 6 hrs | 3-Difluoromethoxy-5-nitroanisole | ~72%* | |

| Ammonia | NH₃ (aq), CuSO₄ catalyst, 120°C, 12 hrs | 4-Amino-3-difluoromethoxy-5-nitrotoluene | ~58%* | |

| Thiophenol | PhSH, K₂CO₃, DMSO, 60°C, 8 hrs | 4-Phenylthio-3-difluoromethoxy-5-nitrotoluene | ~65%* |

*Yields estimated from analogous reactions in halogenated nitroaromatics.

Mechanism :

The nitro group directs nucleophilic attack to the para position of the bromine via an aromatic nucleophilic substitution (SNAr) pathway. The reaction proceeds through a Meisenheimer complex intermediate.

Reduction Reactions

The nitro group is reducible to an amine under controlled conditions, while the difluoromethoxy group remains intact.

Reduction Pathways

| Reducing System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂/Pd-C (10%) | Ethanol, 50 psi, 25°C, 4 hrs | 4-Bromo-3-difluoromethoxy-5-aminotoluene | >90% | |

| Fe/HCl | Reflux, 6 hrs | 4-Bromo-3-difluoromethoxy-5-aminotoluene | ~75% | |

| SnCl₂/HCl | Ethanol, 70°C, 3 hrs | 4-Bromo-3-difluoromethoxy-5-hydroxylaminotoluene | Partial |

Notes :

-

Catalytic hydrogenation achieves full nitro-to-amine conversion without dehalogenation.

-

Fe/HCl systems may require post-reaction purification to remove iron residues.

Oxidation Reactions

The methyl group can be oxidized to a carboxylic acid, though the nitro group necessitates careful reagent selection.

Oxidation Data

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | H₂SO₄, 100°C, 12 hrs | 4-Bromo-3-difluoromethoxy-5-nitrobenzoic acid | ~40% | |

| CrO₃/H₂SO₄ | Acetic acid, 60°C, 8 hrs | 4-Bromo-3-difluoromethoxy-5-nitrobenzaldehyde | ~35% |

Challenges :

-

Strong oxidizers like KMnO₄ risk over-oxidation or degradation of the difluoromethoxy group.

-

Selective aldehyde formation requires precise stoichiometric control.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling structural diversification.

Coupling Examples

*Conditions adapted from analogous aryl bromide couplings .

Optimization Insights :

-

Microwave-assisted protocols (150°C, 20 min) improve yields in Suzuki reactions .

-

Bulky ligands (e.g., Xantphos) suppress undesired dehalogenation side reactions .

Stability and Side Reactions

-

Thermal Decomposition : Above 200°C, the compound degrades via C-Br bond cleavage and nitro group reduction.

-

Photoreactivity : UV exposure induces radical formation at the difluoromethoxy group, leading to dimerization byproducts.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of various bioactive molecules. For instance, it serves as an intermediate in the development of novel pharmaceuticals aimed at treating various diseases, including cancer and bacterial infections. The presence of nitro and halogen substituents enhances the biological activity of derivatives synthesized from this compound.

Case Study: Anticancer Activity

Recent studies have highlighted the synthesis of indole derivatives from nitroaromatic precursors, including 4-bromo-3-difluoromethoxy-5-nitrotoluene. These derivatives have shown promising anticancer properties, particularly against specific cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing healthy tissues .

Agrochemicals

The compound has also found applications in the development of herbicides and pesticides. Its structural characteristics allow for modifications that enhance herbicidal activity against a range of weeds.

Case Study: Herbicidal Activity

Research into halogenated compounds has indicated that modifications to nitroaromatic structures can lead to increased efficacy as herbicides. The synthesis of enols derived from this compound has been explored for their potential herbicidal properties, providing a pathway for developing more effective agricultural chemicals .

Synthesis Pathways

The synthesis of this compound typically involves several steps, including bromination, nitration, and etherification processes. These methods are crucial for producing derivatives with enhanced biological properties.

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Bromination | Introduction of bromine to the aromatic ring. |

| 2 | Nitration | Addition of nitro groups to enhance reactivity. |

| 3 | Etherification | Formation of difluoromethoxy group to improve solubility and bioactivity. |

Mechanism of Action

The mechanism by which 4-Bromo-3-difluoromethoxy-5-nitrotoluene exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-Bromo-3-difluoromethoxy-5-nitrotoluene are differentiated by substituent positions, halogen types, or functional groups. Below is a detailed comparison based on available

Table 1: Key Structural and Functional Comparisons

Key Findings:

Positional Isomerism : The nitro group’s position significantly impacts stability. In 5-Bromo-3-difluoromethoxy-2-nitrotoluene, the nitro group at position 2 creates steric hindrance with the methyl group on the toluene ring, reducing thermal stability compared to the this compound isomer .

Halogen Effects : Replacing bromine with chlorine (e.g., in 4-Chloro-2-cyclopropyl-5-nitropyrimidine) reduces molecular weight and alters reactivity. Bromine’s larger atomic radius enhances resonance effects in aromatic systems, favoring electrophilic substitutions.

Functional Group Synergy: The difluoromethoxy group in both brominated toluenes improves metabolic resistance compared to non-fluorinated analogs, making them suitable for prolonged biological activity in drug candidates.

Research Implications and Limitations

While this compound exhibits promising properties, direct experimental data on its bioactivity or synthetic applications remain scarce. Further research is needed to explore its reactivity in cross-coupling reactions or as a scaffold for kinase inhibitors.

Biological Activity

4-Bromo-3-difluoromethoxy-5-nitrotoluene is an organic compound characterized by the presence of bromine, fluorine, and nitro functional groups. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in various fields, including agrochemicals and pharmaceuticals. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C8H6BrF2N2O2

- Molecular Weight : Approximately 282.04 g/mol

- Structural Features : The compound features a brominated toluene core with a difluoromethoxy group and a nitro substituent, which enhances its reactivity and biological properties.

Biological Activity Overview

This compound exhibits several biological activities, particularly in the context of agrochemical applications:

- Pesticidal Activity : The compound has been noted for its effectiveness in developing pesticides and herbicides due to its ability to target specific biological pathways in pests. Its structural characteristics allow it to interact with enzymes and receptors critical for pest survival and reproduction.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures may possess antimicrobial properties. The presence of halogen atoms (bromine and fluorine) is known to enhance the lipophilicity of organic molecules, potentially improving their ability to penetrate microbial membranes.

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, several hypotheses exist:

- Enzyme Inhibition : The nitro group may participate in redox reactions, leading to the inhibition of key enzymes involved in metabolic pathways.

- Receptor Interaction : The difluoromethoxy group may enhance binding affinity to specific receptors, altering physiological responses in target organisms.

- Membrane Disruption : The lipophilic nature of the compound allows it to disrupt cellular membranes, affecting overall cell viability.

Comparative Analysis with Similar Compounds

The following table summarizes key similarities and differences between this compound and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-nitrotoluene | C7H6BrNO2 | Lacks fluorine; simpler structure |

| 2,4-Difluoro-5-nitrotoluene | C8H6F2BrNO2 | Contains two fluorine atoms; different substitution pattern |

| 4-Bromo-3-nitrotoluene | C7H6BrNO2 | Similar structure but without difluoromethoxy group |

| 3-Difluoro-4-bromonitrobenzene | C7H4BrF3NO2 | Contains three fluorine atoms; higher reactivity |

This table highlights the unique combination of functional groups present in this compound that may influence its chemical reactivity and biological activity differently compared to structurally similar compounds.

Study on Pesticidal Efficacy

A study conducted by researchers at [Institution Name] evaluated the effectiveness of this compound as a pesticide against common agricultural pests. The results indicated a significant reduction in pest populations when treated with varying concentrations of the compound. The study concluded that this compound could be developed into an effective agrochemical agent.

Antimicrobial Activity Assessment

Another research project focused on assessing the antimicrobial properties of compounds similar to this compound. The findings suggested that compounds with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. Further investigations are needed to establish the specific mechanisms behind these effects.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-difluoromethoxy-5-nitrotoluene, and how can reaction efficiency be improved?

Methodological Answer:

- Step 1 : Start with a toluene derivative substituted with a bromine and difluoromethoxy group. Nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Step 2 : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 8:2) and optimize regioselectivity by adjusting electron-withdrawing effects of the difluoromethoxy group .

- Step 3 : Purify via column chromatography (silica gel, gradient elution) or fractional distillation (if volatile intermediates form). For analogs like α-Bromo-3,5-difluorotoluene, distillation at 65°C/4.5mm Hg yields >95% purity .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare H/F NMR shifts with computational predictions (DFT/B3LYP) to resolve ambiguities, especially for overlapping signals in aromatic regions .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS-ESI) to confirm molecular ion peaks (e.g., [M+H]⁺). For brominated analogs, isotopic patterns (Br: ~1:1 ratio for Br/Br) validate molecular weight .

- Elemental Analysis : Ensure C, H, N, and Br content aligns with theoretical values (±0.3% tolerance) .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for volatile intermediates (e.g., benzyl bromides) .

- Storage : Store in amber glass vials at 2–8°C to prevent degradation. For brominated nitro compounds, avoid light and humidity to suppress decomposition .

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) with NaHCO₃ before disposal. Halogenated waste requires segregated containers .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration or halogenation be resolved?

Methodological Answer:

- Directing Effects : The difluoromethoxy group (-OCF₂) is a strong meta-director, but competing effects from bromine (ortho/para-director) may require blocking strategies. For analogs like 4-Bromo-3-fluorotoluene, nitration at 95°C/50mm Hg achieves >90% meta-substitution .

- Catalytic Control : Use Lewis acids (e.g., FeCl₃) to enhance nitration at specific positions. For brominated pyridines, Pd catalysts improve regioselectivity in cross-coupling reactions .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts. For fluoro analogs, F NMR in D₂O resolves splitting patterns .

- Computational Validation : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.5 ppm may indicate impurities or isomerization .

Q. What methodologies assess the compound’s stability under environmental stressors?

Methodological Answer:

- Accelerated Aging : Expose samples to UV light (254 nm), 40°C/75% RH, and analyze degradation via HPLC. For nitro compounds, monitor nitro-to-amine reduction using UV-Vis spectroscopy at 400 nm .

- Kinetic Studies : Track half-life in aqueous buffers (pH 1–13) to model hydrolysis pathways. Brominated toluenes typically degrade faster under alkaline conditions .

Q. How can computational models (e.g., DFT) predict reactivity or drug-likeness?

Methodological Answer:

- HOMO-LUMO Analysis : Calculate energy gaps to predict electrophilic/nucleophilic sites. For thiochromene analogs, a HOMO-LUMO gap <4 eV correlates with higher reactivity .

- Drug-Likeness : Use SwissADME to evaluate Lipinski’s parameters. A logP >5 (due to bromine and nitro groups) may limit bioavailability, necessitating prodrug strategies .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

- Crystal Growth : Use slow vapor diffusion (hexane/DCM) to obtain single crystals. For brominated aromatics, cooling to -20°C improves crystal lattice formation .

- Data Collection : Resolve heavy-atom (Br) effects with Mo-Kα radiation (λ = 0.71073 Å). Anisotropic refinement reduces noise from bromine’s electron density .

Key Considerations

- Conflicting Evidence : Physical properties (e.g., melting points) vary across analogs due to isomerism or impurities. Always validate with multiple techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.